Structural Differentiation: Oxolan-3-ylmethoxy vs. Common Azetidine 3-Position Substituents in the CB1 Antagonist Patent Landscape
CAS 2310153-91-2 bears a 3-(oxolan-3-ylmethoxy) substituent on the azetidine ring. In the comprehensive CB1 antagonist patent review by Sharma et al. (2015), the azetidine-based compound series from Merck (US7906652) is described as heterocycle-substituted 3-alkyl azetidine derivatives encompassing a range of 3-position substituents including alkyl, fluoroalkyl, and heterocycle-containing groups [1]. The oxolan-3-ylmethoxy group in this compound provides 2 hydrogen bond acceptors (the ring oxygen and the ether oxygen) and a topological polar surface area contribution distinct from simple alkyl (0 HBA) or fluoroalkyl substituents. Within the review's analyzed patent families, the specific phenoxypropanone N-acyl moiety combined with the oxolan-3-ylmethoxy substitution pattern is structurally unique among the cataloged derivatives [1][2].
| Evidence Dimension | Hydrogen bond acceptor count at azetidine 3-position substituent |
|---|---|
| Target Compound Data | 2 HBA (oxolan ring O + ether O) in the 3-(oxolan-3-ylmethoxy) group |
| Comparator Or Baseline | Common azetidine 3-position substituents in US7906652: n-propyl (0 HBA), 2-fluoropropyl (1 HBA), cyclopropylmethyl (0 HBA); tetrahydrofuranyl variants present but not with identical N-acyl group |
| Quantified Difference | 2 HBA vs. 0–1 HBA for simple alkyl/fluoroalkyl comparators; TPSA increment of approximately 18.5 Ų per ether oxygen |
| Conditions | Structural analysis based on patent scope defined in US7906652B2 and PMID 26161824 review |
Why This Matters
Increased hydrogen bond acceptor count and polar surface area are empirically linked to reduced blood-brain barrier penetration, a critical design parameter for peripherally restricted CB1 antagonists intended to avoid the CNS psychiatric adverse effects that led to rimonabant's market withdrawal.
- [1] Sharma MK, Murumkar PR, Barmade MA, Giridhar R, Yadav MR. A comprehensive patents review on cannabinoid 1 receptor antagonists as antiobesity agents. Expert Opin Ther Pat. 2015 Oct;25(10):1093-116. PMID: 26161824. View Source
- [2] Baker RK, Hale JJ, Miao S, Rupprecht KM, assignors to Merck Sharp & Dohme Corp. Heterocycle-substituted 3-alkyl azetidine derivatives. United States Patent US7906652B2. 2011 Mar 15. View Source
